molecular formula C34H38O7 B1240733 Scabronine B

Scabronine B

Cat. No.: B1240733
M. Wt: 558.7 g/mol
InChI Key: RIFCQBXYULQNTC-MVKHKYTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scabronine B is a natural product found in Hydnellum scabrosum and Sarcodon scabrosus with data available.

Scientific Research Applications

1. Synthetic Studies and Chemical Structure

Scabronine B has been the subject of various synthetic studies. For example, efforts to synthesize scabronine A, which is closely related to this compound, involved developing a new chiral building block and implementing a series of complex chemical reactions (Watanabe & Nakada, 2008). These studies are crucial in understanding the chemical structure and potential modifications of this compound.

2. Neurotrophic Factor Induction

This compound has been associated with inducing the production of neurotrophic factors. Studies on scabronine G, a compound similar to this compound, showed that it acts as a nonpeptidyl inducer of nerve growth factor production (Waters, Tian, Li, & Danishefsky, 2005). This is significant for understanding the potential therapeutic applications of this compound in neurology and brain health.

3. Enhancement of Neurotrophic Factor Secretion

In a study on scabronine G-methylester, a derivative of scabronine G, it was found to enhance the secretion of neurotrophic factors in human astrocytoma cells. This effect was mediated via the activation of protein kinase C-zeta, suggesting a specific biochemical pathway through which this compound derivatives might exert their effects (Obara, Kobayashi, Ohta, Ohizumi, & Nakahata, 2001).

4. Potential Cognitive Benefits

Recent research has explored the potential cognitive benefits of this compound derivatives. A study on scabronine G methyl ester demonstrated its ability to improve memory-related behavior in mice, suggesting its potential in addressing cognitive dysfunctions (Nakagawasai et al., 2020).

5. Antibacterial and Antifungal Activity

Scabronine G, closely related to this compound, has shown promising antibacterial and antifungal activities in vitro, particularly against certain bacteria and fungi. This indicates the potential of this compound in contributing to new antimicrobial treatments (Ma et al., 2010).

Properties

Molecular Formula

C34H38O7

Molecular Weight

558.7 g/mol

IUPAC Name

(3aS,5aR,6S,9R,10aR)-9-benzoyloxy-8-(benzoyloxymethyl)-6-hydroxy-5a-methyl-1-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrocyclohepta[g]indene-3a-carboxylic acid

InChI

InChI=1S/C34H38O7/c1-21(2)25-14-15-34(32(38)39)17-16-33(3)26(29(25)34)19-27(41-31(37)23-12-8-5-9-13-23)24(18-28(33)35)20-40-30(36)22-10-6-4-7-11-22/h4-13,18,21,26-28,35H,14-17,19-20H2,1-3H3,(H,38,39)/t26-,27-,28+,33-,34+/m1/s1

InChI Key

RIFCQBXYULQNTC-MVKHKYTLSA-N

Isomeric SMILES

CC(C)C1=C2[C@H]3C[C@H](C(=C[C@@H]([C@@]3(CC[C@]2(CC1)C(=O)O)C)O)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC(C)C1=C2C3CC(C(=CC(C3(CCC2(CC1)C(=O)O)C)O)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Synonyms

sarcodonin
sarcodonin M

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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